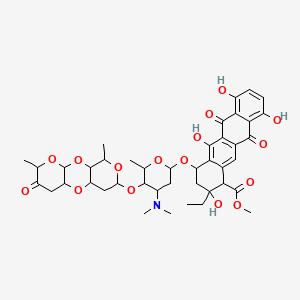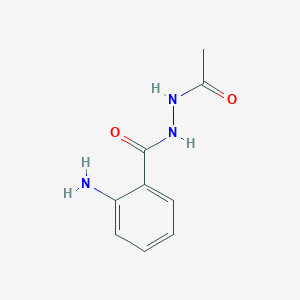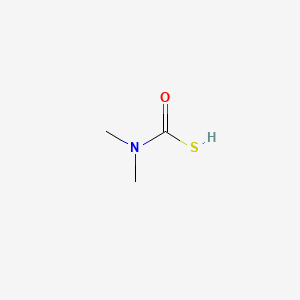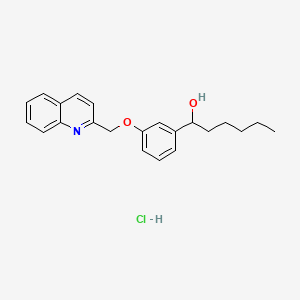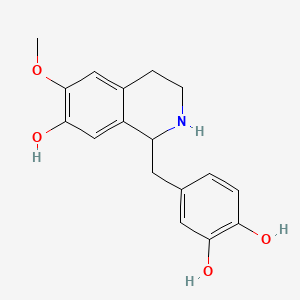
Panose
描述
D-泛糖是一种由三个葡萄糖单元通过α-1,4 和 α-1,6 糖苷键连接的三糖。它是一种微甜的寡糖,以其作为益生元候选物的潜力而闻名。 D-泛糖存在于各种天然来源,包括蜂蜜和中国米酒 .
作用机制
Target of Action
Panose, also known as D-Panose, is a type of functional sugar with diverse bioactivities . It is a trisaccharide composed of three glucose units pseudofirmus 703 .
Mode of Action
This compound’s interaction with its targets leads to various biochemical reactions. For instance, the enzyme Amy117 cleaves α-1, 4-glycosidic linkages of pullulan to generate this compound as the only hydrolysis product . This interaction results in the conversion of pullulan to this compound, indicating that this compound might be a product of enzymatic reactions involving pullulan .
Biochemical Pathways
It’s known that this compound is produced through the enzymatic conversion of pullulan . This process involves the cleavage of α-1, 4-glycosidic linkages in pullulan by the enzyme Amy117 . The downstream effects of these pathways could include the production of this compound and its subsequent roles in various biological activities.
Result of Action
This compound has been reported to have diverse bioactivities . It’s used in the food industry as a functional sugar . This compound-containing syrups are useful as prebiotics . Additionally, this compound has been reported to display anticarcinogenic activity . These molecular and cellular effects are likely the result of this compound’s interaction with its targets and its role in various biochemical pathways.
生化分析
Biochemical Properties
Panose plays a significant role in biochemical reactions, particularly in the context of starch degradation. It is formed by the action of neopullulanase on pullulan. This compound interacts with several enzymes, including α-glucosidase and amyloglucosidase, which are involved in breaking down complex carbohydrates into simpler sugars . These interactions are crucial for the characterization of starch-degrading enzymes and for understanding the enzymatic conversion processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in carbohydrate metabolism, thereby impacting the overall metabolic flux within cells. This compound’s role in modulating gene expression and cell signaling pathways further underscores its importance in cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for enzymes like neopullulanase, which cleaves α-1,4-glycosidic linkages to generate this compound. This enzymatic activity highlights the importance of this compound in the degradation of complex carbohydrates. Additionally, this compound may influence enzyme inhibition or activation, leading to changes in gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is stable under recommended storage conditions, with a stability of over two years when stored below -10°C or at ambient temperature . Long-term studies have shown that this compound can maintain its biochemical properties and continue to influence cellular functions over extended periods. Its degradation and stability may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular metabolism and function. At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as α-glucosidase and amyloglucosidase, which play a role in breaking down complex carbohydrates into simpler sugars. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in various cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and its ability to influence cellular functions .
准备方法
合成路线和反应条件
D-泛糖可以通过糊精蔗糖酶受体反应从蔗糖和麦芽糖合成。 这种酶促过程涉及将葡萄糖单元转移以形成三糖结构 .
工业生产方法
D-泛糖的大规模生产可以通过使用酶反应器来实现。 这些反应器利用特定的酶,如支链淀粉水解酶,将蔗糖和麦芽糖等底物转化为 D-泛糖 .
化学反应分析
反应类型
D-泛糖会发生各种化学反应,包括糖基化、氧化和还原。 这些反应是碳水化合物化学中的基础反应,有助于理解寡糖的行为 .
常用试剂和条件
D-泛糖反应中常用的试剂包括用于表面辅助激光解吸电离飞行时间质谱 (SALDI-MS) 的氧化镁纳米颗粒,以及用于离子色谱的氢氧化钠/醋酸钠 .
主要生成产物
D-泛糖反应生成的主要产物取决于具体的反应条件。 例如,糖基化反应会导致各种糖苷的形成,而氧化反应可能会产生不同的氧化衍生物 .
科学研究应用
D-泛糖具有广泛的科学研究应用:
化学: 用作各种色谱和光谱技术的分析标准.
作用机理
D-泛糖的作用机理涉及其与特定分子靶标和途径的相互作用。作为一种益生元,D-泛糖通过作为发酵的底物来促进有益肠道细菌的生长。 这个过程会导致短链脂肪酸的产生,这些脂肪酸具有多种健康益处 .
与相似化合物的比较
相似化合物
异麦芽糖: 另一种具有类似糖苷键但结构性质不同的寡糖。
麦芽三糖: 一种由三个葡萄糖单元通过α-1,4 糖苷键连接的三糖。
泛糖: D-泛糖的β-异构体,糖苷键的构型不同.
独特性
D-泛糖因其特定的糖苷键及其作为益生元的潜力而独一无二。 它促进有益肠道菌群生长的能力使其区别于其他类似的寡糖 .
相似化合物的比较
Similar Compounds
Isomaltose: Another oligosaccharide with similar glycosidic linkages but different structural properties.
Maltotriose: A trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds.
Panose: The β-anomer of D-This compound, differing in the configuration of the glycosidic bond.
Uniqueness
D-This compound is unique due to its specific glycosidic linkages and its potential as a prebiotic. Its ability to promote the growth of beneficial gut microbiota sets it apart from other similar oligosaccharides .
属性
IUPAC Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5(22)9(24)16(6(23)2-20)34-18-15(30)13(28)11(26)8(33-18)4-31-17-14(29)12(27)10(25)7(3-21)32-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12-,13-,14+,15+,16+,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLAHGAZPPEVDX-MQHGYYCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33401-87-5 | |
| Record name | Panose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33401-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033401875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DB2AF4EE2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


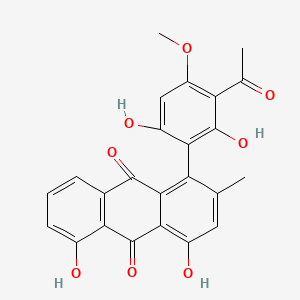

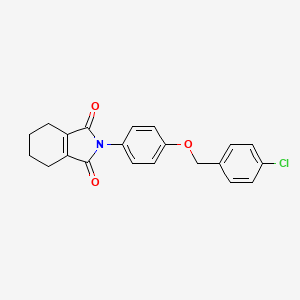
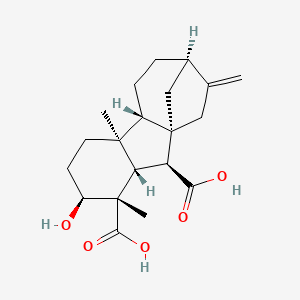

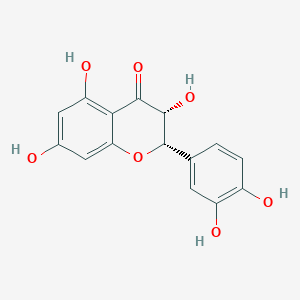
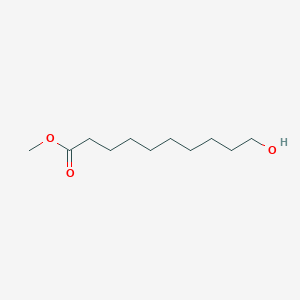
![N-(6-phenyl-5-imidazo[2,1-b]thiazolyl)benzamide](/img/structure/B1197809.png)
